(+/-)-ACETYLCARNITINE CHLORIDE

Vue d'ensemble

Description

(+/-)-Acetylcarnitine chloride is a chemical compound that belongs to the family of carnitine derivatives. It is a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids. This compound is known for its ability to facilitate the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound is widely studied for its potential therapeutic applications, particularly in the fields of neurology and cardiology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-acetylcarnitine chloride typically involves the acetylation of carnitine. One common method is the reaction of carnitine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:

Carnitine+Acetic Anhydride→(+/-)-Acetylcarnitine+Acetic Acid

The resulting (+/-)-acetylcarnitine is then treated with hydrochloric acid to form this compound:

(+/-)-Acetylcarnitine+HCl→(+/-)-Acetylcarnitine Chloride

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Biochemical Role in Fatty Acid Metabolism

Acetylcarnitine serves as a carrier for acetyl groups in mitochondrial processes. Its formation involves the reaction:

This reaction facilitates the transport of acetyl groups into mitochondria, where they participate in the Krebs cycle .

Key Mechanisms :

-

Acetyl Group Transfer : Acetylcarnitine donates acetyl groups to CoA, enabling fatty acid β-oxidation .

-

Buffering Role : Excess mitochondrial acetyl-CoA is transported out as acetylcarnitine, maintaining CoA availability .

Hydrolysis and Degradation

Acetylcarnitine can undergo hydrolysis to regenerate L-carnitine and acetic acid :

This reaction occurs in vivo, with acetylcarnitine hydrolyzed rapidly post-administration .

Pharmacokinetics :

-

Oral Absorption : Partial absorption without hydrolysis, with plasma concentrations peaking at 2–3 hours .

-

Renal Excretion : Rapid elimination, with 90–99% reabsorption under normal conditions .

Stability and Handling

(+/-)-Acetylcarnitine chloride is stable under controlled conditions but requires careful handling:

-

Moisture Sensitivity : Hygroscopic; avoid exposure to humidity .

-

Dust Hazards : Potentially explosive when mixed with air in confined spaces .

Analytical Challenges

Synthesis and purification require chromatography to remove byproducts:

Applications De Recherche Scientifique

Neuroprotective Effects

Cognitive Disorders and Dementia

Acetyl-L-carnitine has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and other forms of dementia. A meta-analysis of clinical trials indicated that ALCAR supplementation (1.5 to 3.0 g/day) led to improved cognitive function in patients with mild cognitive impairment and AD over periods ranging from 12 to 52 weeks .

- Case Study : A randomized controlled trial involving patients with probable AD showed that those treated with ALCAR experienced a slower cognitive decline compared to those on placebo, particularly in early-onset cases .

Mechanisms of Action

ALCAR is believed to enhance mitochondrial function, reduce oxidative stress, and improve energy metabolism in neural tissues. It facilitates the transport of fatty acids into mitochondria for energy production and may also influence neurotransmitter synthesis, particularly acetylcholine, which is crucial for memory and learning .

Pain Management and Neuropathy

Diabetic Neuropathy

Research has demonstrated that ALCAR can alleviate symptoms associated with diabetic neuropathy. In two large-scale randomized trials, doses of 500 mg to 1,000 mg daily resulted in significant improvements in nerve function and pain reduction among diabetic patients .

- Findings : Patients receiving ALCAR reported enhanced nerve regeneration and a decrease in pain severity over 52 weeks .

Mood Disorders

Antidepressant Properties

Recent studies suggest that ALCAR may serve as a potential treatment for major depressive disorder (MDD). The compound has been shown to improve brain energy metabolism and regulate neurotransmitter levels, which are often disrupted in depressive states .

- Clinical Observations : In a study involving uremic patients and cancer patients, supplementation with ALCAR resulted in significant improvements in mood and reduction of depressive symptoms .

Athletic Performance

Exercise Recovery

ALCAR is also utilized in sports medicine for its purported benefits in enhancing recovery and performance among athletes. Some studies indicate that ALCAR supplementation can increase muscle carnitine concentrations, which may improve endurance and reduce fatigue during prolonged exercise sessions .

Summary Table of Applications

| Application Area | Key Findings/Studies | Dosage Range |

|---|---|---|

| Neuroprotection | Slower cognitive decline in AD patients; improved mitochondrial function | 1.5 - 3 g/day |

| Pain Management | Significant pain reduction in diabetic neuropathy patients | 500 - 1,000 mg/day |

| Mood Disorders | Improvement in depressive symptoms among uremic and cancer patients | Varies by study |

| Athletic Performance | Increased muscle carnitine concentration; improved recovery times | 1 - 3 g/day |

Mécanisme D'action

The primary mechanism of action of (+/-)-acetylcarnitine chloride involves its role in the transport of fatty acids into the mitochondria. It acts as a carrier molecule, facilitating the transfer of long-chain fatty acids across the mitochondrial membrane. Once inside the mitochondria, these fatty acids undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. This process is crucial for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscles.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Carnitine: A naturally occurring compound that also facilitates the transport of fatty acids into the mitochondria. Unlike (+/-)-acetylcarnitine chloride, L-carnitine does not have an acetyl group.

Propionyl-L-Carnitine: Another derivative of carnitine that has a propionyl group instead of an acetyl group. It is studied for its potential benefits in cardiovascular health.

Acetyl-L-Carnitine: The L-isomer of acetylcarnitine, which is more commonly found in biological systems and is often used in dietary supplements.

Uniqueness

This compound is unique due to its racemic mixture, containing both the D- and L-isomers of acetylcarnitine. This distinguishes it from the pure L-isomer, which is more commonly found in nature and used in supplements. The presence of both isomers may influence its biological activity and therapeutic potential.

Activité Biologique

(+/-)-Acetylcarnitine chloride, commonly referred to as acetyl-L-carnitine (ALCAR), is a derivative of L-carnitine that plays a significant role in various biological processes, particularly in energy metabolism and neuroprotection. This article explores the compound's biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Energy Metabolism

ALCAR is crucial for the transport of long-chain fatty acids into mitochondria, where they undergo β-oxidation for energy production. It also facilitates the conversion of acetyl-CoA into energy substrates, which are essential for cellular metabolism and function . The compound helps prevent the accumulation of toxic acyl-CoAs by converting them into acylcarnitine esters, thereby protecting cells from metabolic stress .

Neuroprotective Effects

ALCAR exhibits neuroprotective properties through several mechanisms:

- Antioxidant Activity : It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes .

- Mitochondrial Support : ALCAR promotes mitochondrial biogenesis and function, particularly under conditions of hypoxia or injury .

- Neurotransmitter Synthesis : The acetyl moiety from ALCAR can be utilized for the synthesis of acetylcholine, a critical neurotransmitter involved in memory and learning .

Therapeutic Applications

Alzheimer’s Disease and Cognitive Decline

Research has shown mixed results regarding ALCAR's efficacy in treating Alzheimer’s disease (AD). A notable study involved 431 patients with mild to moderate AD who were administered 3 g/day of ALCAR for one year. While overall cognitive decline was observed in both ALCAR and placebo groups, early-onset patients (aged ≤65) showed a trend towards slower decline compared to their placebo counterparts . This suggests potential benefits for younger patients with AD.

Depression and Mood Disorders

ALCAR has been investigated as a treatment for depression. A study indicated that serum levels of ALCAR were significantly lower in patients with severe depression compared to healthy controls. Post-treatment measurements showed increased levels of ALCAR, correlating with improvements in depressive symptoms . This positions ALCAR as a potential biomarker and therapeutic agent in mood disorders.

Peripheral Vascular Disease

In cardiovascular contexts, ALCAR plays a role in moderating oxidative stress and may help improve outcomes during ischemic events by preventing fatty acid accumulation that can lead to arrhythmias .

Research Findings

The following table summarizes key findings from recent studies investigating the biological activity of this compound:

Case Studies

-

Case Study on Alzheimer’s Disease

- In a multicenter trial involving older adults with AD, participants receiving ALCAR demonstrated cognitive stability compared to those on placebo. The study highlighted the need for further exploration into age-related responses to treatment.

-

Case Study on Depression

- An analysis involving patients with severe depression revealed significant increases in serum ALCAR levels post-treatment, suggesting its role as both a treatment option and a potential biomarker for monitoring therapeutic response.

Propriétés

Numéro CAS |

1219093-38-5 |

|---|---|

Formule moléculaire |

C9H18ClNO4 |

Poids moléculaire |

241.68 g/mol |

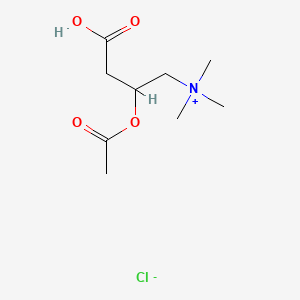

Nom IUPAC |

3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/i1+1,7+1; |

Clé InChI |

JATPLOXBFFRHDN-HPGPFNBWSA-N |

SMILES |

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

SMILES isomérique |

C[N+](C)(C)CC(CC(=O)[O-])O[13C](=O)[13CH3].Cl |

SMILES canonique |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

Solubilité |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.